molecular formula C14H18ClNO2 B2649312 2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide CAS No. 2411183-57-6

2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide

Cat. No.: B2649312
CAS No.: 2411183-57-6
M. Wt: 267.75
InChI Key: WTXGBTDKIKYMKU-SKVSWLLESA-N
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Description

2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide is an organic compound with a complex structure that includes a chloro group, a phenyloxolan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenyloxolan Ring: This step involves the cyclization of a suitable precursor to form the oxolan ring with a phenyl substituent.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, typically using an amine and an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(p-tolyl)propanamide: Similar structure but with a p-tolyl group instead of the phenyloxolan ring.

    2-Chloro-N-phenylpropanamide: Lacks the oxolan ring, making it structurally simpler.

    2-Chloro-N-methyl-5-nitro-N-phenylbenzamide: Contains a nitro group and a benzamide moiety, differing significantly in structure.

Uniqueness

2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide is unique due to the presence of the phenyloxolan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-10(15)14(17)16-9-12-7-8-13(18-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)/t10?,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXGBTDKIKYMKU-SKVSWLLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCC(O1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC[C@H]1CC[C@@H](O1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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